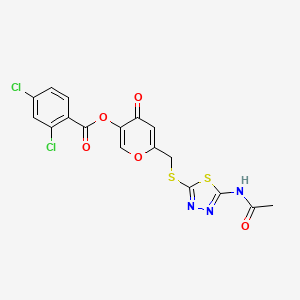
(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Environmental Applications
One study highlights the use of Schiff-base molecules, related in structure to the compound of interest, for colorimetric and fluorescence sensing of pH. These molecules exhibit strong fluorescence intensity changes under varying pH conditions, demonstrating potential for environmental monitoring and chemical sensing applications (Halder, Hazra, & Roy, 2018).
Synthesis and Chemical Reactions
Another research area involves the synthesis and reactions of various chemical compounds, including the study of novel synthesis methods and the production of derivatives with potential biological activities. For instance, compounds with similar structural motifs have been synthesized to explore their chemical properties and reaction mechanisms, suggesting avenues for the creation of new materials or drugs (Ibrahim, El-Shaaer, & Hassan, 2002).
Spectroscopic Properties and Material Science
Investigations into the spectroscopic properties of related compounds have provided insights into their electronic absorption, excitation, and fluorescence properties. These studies contribute to the understanding of how such compounds interact with light, which is crucial for designing optical materials, sensors, and imaging agents (Al-Ansari, 2016).
Antimicrobial and Biological Activities
Research on derivatives of the compound has also explored their antimicrobial activities. For example, studies have designed new molecular entities with potential antimicrobial properties, indicating the possibility of developing new antibiotics or antiseptics based on these chemical frameworks (Ramudu et al., 2017).
Advanced Synthesis Techniques
Moreover, advanced synthesis techniques, such as electrochemical methods, have been employed to create novel derivatives possessing unique properties, such as anti-stress oxidative properties. These methods demonstrate the versatility of the compound's structural framework for generating substances with specific functional attributes (Largeron & Fleury, 1998).
Wirkmechanismus
Target of Action
The compound “(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targets. The quinoxaline moiety in the compound has been associated with a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . The piperidine moiety is known to interact with resistant strains of Plasmodium falciparum .
Mode of Action
The quinoxaline moiety is known to interact with various targets, receptors, or microorganisms . The piperidine moiety has been shown to inhibit the growth of Plasmodium falciparum .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its complex structure. Quinoxaline derivatives have been shown to interact with various biochemical pathways, including those involved in cancer, microbial infections, and inflammation . The piperidine moiety may affect pathways related to the life cycle of Plasmodium falciparum .
Result of Action
The compound’s action results in the inhibition of the growth of Plasmodium falciparum . It may also have anti-cancer, anti-microbial, and anti-inflammatory effects due to the presence of the quinoxaline moiety .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s fluorescence properties can be affected by the solvent environment . Additionally, the compound’s anti-malarial activity may be influenced by the specific strain of Plasmodium falciparum and its resistance mechanisms .
Eigenschaften
IUPAC Name |
(4-phenoxyphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(19-10-12-21(13-11-19)31-20-6-2-1-3-7-20)29-16-14-22(15-17-29)32-25-18-27-23-8-4-5-9-24(23)28-25/h1-13,18,22H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHRUUDJQGMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)
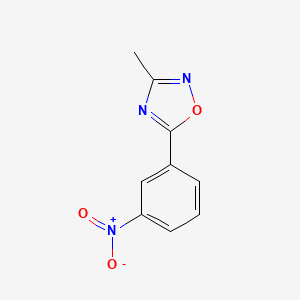
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)
![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)
![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)
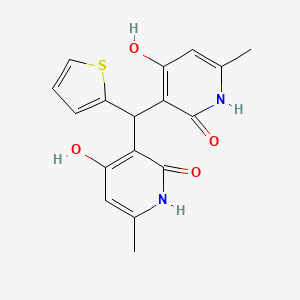
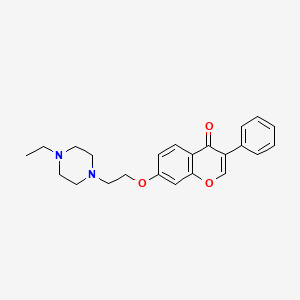
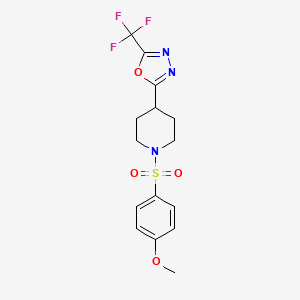
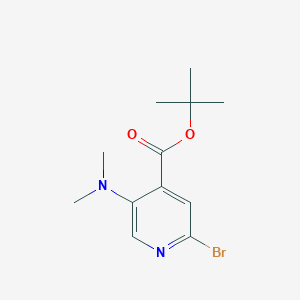
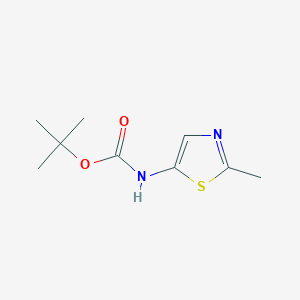

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)
